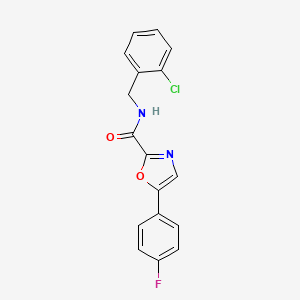

N-(2-chlorobenzyl)-5-(4-fluorophenyl)oxazole-2-carboxamide

CAS No.: 955701-31-2

Cat. No.: VC6751650

Molecular Formula: C17H12ClFN2O2

Molecular Weight: 330.74

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 955701-31-2 |

|---|---|

| Molecular Formula | C17H12ClFN2O2 |

| Molecular Weight | 330.74 |

| IUPAC Name | N-[(2-chlorophenyl)methyl]-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide |

| Standard InChI | InChI=1S/C17H12ClFN2O2/c18-14-4-2-1-3-12(14)9-20-16(22)17-21-10-15(23-17)11-5-7-13(19)8-6-11/h1-8,10H,9H2,(H,20,22) |

| Standard InChI Key | VJZSDDZGCJEEHN-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)CNC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F)Cl |

Introduction

Chemical Identity and Structural Features

N-(2-Chlorobenzyl)-5-(4-fluorophenyl)oxazole-2-carboxamide (IUPAC name: N-[(2-chlorophenyl)methyl]-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide) is characterized by a 1,3-oxazole core substituted at positions 2 and 5. The oxazole ring is fused with a carboxamide group at position 2 and a 4-fluorophenyl group at position 5. A 2-chlorobenzyl moiety is attached to the carboxamide nitrogen.

Molecular Formula and Weight

-

Molecular Formula:

-

Molecular Weight: 344.75 g/mol (calculated from atomic masses)

-

CAS Number: 955701-31-2

Key Structural Attributes:

-

Oxazole Ring: A five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 3, respectively.

-

4-Fluorophenyl Group: Introduces electron-withdrawing effects, influencing reactivity and binding affinity.

-

2-Chlorobenzyl Substituent: Enhances lipophilicity and potential bioactivity.

Physicochemical Properties

Experimental data for this specific compound is limited, but properties can be extrapolated from analogs:

Solubility and Lipophilicity

-

logP: Estimated at 3.7–4.2 (similar to ), indicating moderate lipophilicity.

-

Aqueous Solubility: Likely low (<1 mg/mL) due to aromatic substituents.

Spectroscopic Characteristics

-

IR Spectroscopy: Expected peaks at 1650–1700 cm⁻¹ (amide C=O) and 1250–1300 cm⁻¹ (C-F stretch).

-

NMR: Distinct signals for the 4-fluorophenyl (δ 7.2–7.5 ppm) and 2-chlorobenzyl groups (δ 4.5 ppm for CH₂).

Biological Activity and Research Applications

Oxazole derivatives are explored for diverse biological activities. While direct studies on this compound are scarce, structural analogs suggest potential roles:

Kinase Inhibition

Analogous oxazoles (e.g., ) show IC₅₀ values <1 µM against tyrosine kinases, suggesting utility in cancer research.

Industrial and Material Science Applications

The compound’s aromaticity and stability make it a candidate for:

-

Polymer Additives: As a UV stabilizer or flame retardant.

-

Coordination Chemistry: Ligand for transition metals in catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume